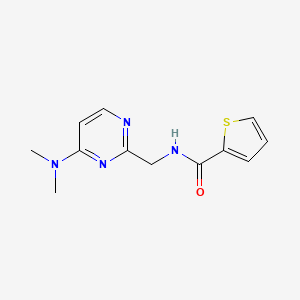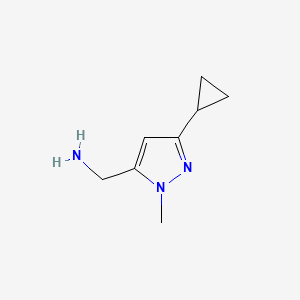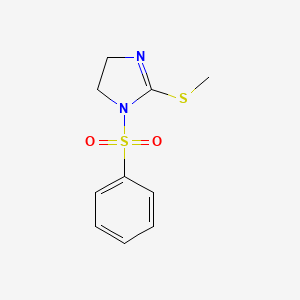![molecular formula C18H19F3N2O3S B2832396 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE CAS No. 612042-19-0](/img/structure/B2832396.png)
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the methoxyphenyl and trifluoromethylphenylsulfonyl groups.
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the piperazine ring, often starting from ethylenediamine and dihaloalkanes under basic conditions.
Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution reactions, using reagents such as 4-methoxyphenyl halides.
Step 3: Sulfonylation to attach the 3-(trifluoromethyl)phenylsulfonyl group, typically using sulfonyl chlorides in the presence of a base like pyridine.
-
Industrial Production Methods
- Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
化学反応の分析
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
-
Substitution
- Nucleophilic substitution reactions can occur at the methoxyphenyl or trifluoromethylphenyl groups, using reagents like halides or amines to introduce new functional groups.
-
Common Reagents and Conditions
- Typical reagents include halides, sulfonyl chlorides, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
-
Major Products
- Products from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and potential as a catalyst or reagent in various chemical reactions.
-
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
- Used in the study of biochemical pathways and molecular mechanisms.
-
Medicine
- Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the production of polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
-
Pathways Involved
- It may modulate biochemical pathways related to signal transduction, metabolism, or gene expression, depending on its specific interactions and effects.
類似化合物との比較
1-(4-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]PIPERAZINE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine
- 1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylthiomorpholine
-
Uniqueness
- The presence of both the methoxyphenyl and trifluoromethylphenylsulfonyl groups in the piperazine ring makes it distinct in terms of its chemical reactivity and potential applications.
- Its unique structure may confer specific biological activities or chemical properties not found in closely related compounds.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-26-16-7-5-15(6-8-16)22-9-11-23(12-10-22)27(24,25)17-4-2-3-14(13-17)18(19,20)21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHWJIKHVTITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2832318.png)


![1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2832328.png)

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)



